molecular formula C28H25N3OS B2817495 3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034588-52-6

3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2817495
CAS RN: 2034588-52-6
M. Wt: 451.59
InChI Key: CQPSMPWHTVYNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C28H25N3OS and its molecular weight is 451.59. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Structural Insights

  • The synthesis and characterization of related pyrimidinone derivatives involve reactions that afford moderate to good yields, demonstrating the versatility of these compounds in synthetic chemistry. For instance, reactions of pyrimidine compounds with ethyl acetoacetate and various 1,3-dicarbonyl compounds have been explored, yielding novel derivatives with potential pharmacological properties. These studies are significant for understanding the synthetic routes and structural features of such compounds, highlighting the importance of elemental analyses, IR, 1H and 13C NMR spectral data in characterizing these molecules (Önal et al., 2010) (Önal et al., 2008).

Biological Activities and Pharmacological Potential

  • The exploration of antitumor activities and potential therapeutic applications of pyrimidine derivatives, including studies on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, illustrates the compounds' significant anticancer potential. The synthesis of these derivatives and their evaluation against various human cancer cell lines offer insights into the structure-activity relationships critical for the development of novel anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Activities

  • Several studies have synthesized new bioactive pyrimidine derivatives, assessing their anti-inflammatory, CNS depressant, and antimicrobial activities. These compounds exhibit promising biological activities, showcasing the pyrimidine scaffold's potential in developing new therapeutic agents (Ashalatha et al., 2007).

Structural and Optical Properties

  • The structural parameters, electronic, and nonlinear optical exploration of thiopyrimidine derivatives through DFT/TDDFT studies compared with experimental data emphasize the significance of pyrimidine rings in nonlinear optics (NLO) and medicine. These findings demonstrate the compounds' NLO character and potential for optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

3-(4-ethylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3OS/c1-3-20-12-14-23(15-13-20)31-27(32)26-25(24(17-29-26)22-10-5-4-6-11-22)30-28(31)33-18-21-9-7-8-19(2)16-21/h4-17,29H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPSMPWHTVYNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.